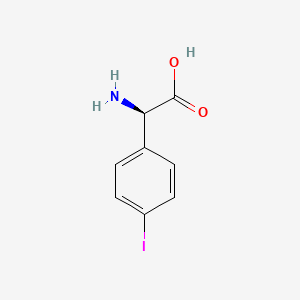

(R)-2-Amino-2-(4-iodophenyl)acetic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIEJDVWZHDTI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427560 | |

| Record name | (R)-2-Amino-2-(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25673-26-1 | |

| Record name | (R)-2-Amino-2-(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- (R)-2-Amino-2-(4-iodophenyl)acetic acid is utilized as a precursor in the synthesis of more complex organic molecules. Its iodine atom allows for various substitution reactions that can lead to the formation of different derivatives.

Reactions Involving the Compound

- The compound can undergo several chemical transformations:

- Oxidation : Can produce oxo derivatives.

- Reduction : Can yield phenylacetic acid derivatives.

- Substitution Reactions : The iodine atom can be replaced by other functional groups through nucleophilic substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Oxo derivatives |

| Reduction | LiAlH4, NaBH4 | Phenylacetic acid derivatives |

| Substitution | NaN3, Thiols | Substituted phenylacetic acid derivatives |

Biological Research

Potential Biological Activities

- The compound exhibits promising biological activities, including antibacterial and antifungal properties. Its structural similarity to neurotransmitters suggests potential interactions with biological receptors.

Interaction Studies

- Research has focused on its binding affinity with various receptors and enzymes, making it a candidate for studying neurological disorders and other diseases.

Pharmaceutical Development

Drug Design and Development

- Due to its unique structure, this compound is being investigated for its potential use in drug development targeting conditions such as:

- Neurological Disorders : Its ability to mimic neurotransmitters may allow it to interact effectively with neuronal pathways.

- Cancer Treatment : It shows potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which is relevant in treating inflammation and cancer.

Case Study: COX-2 Inhibition

A study highlighted that compounds similar to this compound could selectively inhibit COX-2 without significantly affecting COX-1. This selectivity is crucial in developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

Industrial Applications

Synthesis of Agrochemicals and Dyestuffs

- The compound is also employed in the synthesis of various agrochemicals and dyes due to its reactive iodine atom, which can enhance the reactivity of other compounds in industrial processes.

Mechanism of Action

The mechanism by which (R)-2-Amino-2-(4-iodophenyl)acetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of 2-amino-2-phenylacetic acid derivatives. Key structural analogs include:

Key Observations :

- Halogen Effects : Iodine’s large atomic radius increases steric bulk and polarizability compared to F, Cl, or Br. This enhances van der Waals interactions in protein binding but may reduce solubility .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases acidity (pKa ~1.5) compared to iodine, altering reactivity in nucleophilic substitutions.

Physicochemical Properties

Pharmaceutical Relevance

- Impurity Profile: (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid is a monitored impurity in amoxicillin synthesis, emphasizing the need for strict stereochemical control in related compounds .

- Drug Discovery : Bromo and methoxy derivatives are commercially available for lead optimization, highlighting the scaffold’s versatility .

Biological Activity

(R)-2-Amino-2-(4-iodophenyl)acetic acid, also known as 4-Iodo-phenylalanine, is an amino acid derivative with significant biological activity that has attracted attention in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is characterized by its unique structure, which includes an iodine atom attached to a phenyl group and an amino group, influencing its reactivity and potential interactions within biological systems.

- Molecular Formula : C₈H₈INO₂

- Molecular Weight : 277.06 g/mol

- CAS Number : 25673-26-1

The presence of the iodine atom is particularly noteworthy as it can enhance the compound's binding affinity to various biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound's binding affinity to enzymes and receptors. This interaction may modulate various biological pathways, leading to different physiological effects.

Antimicrobial Properties

Studies have indicated that this compound exhibits potential antimicrobial activity. It has been investigated for its effectiveness against both bacterial and fungal strains, suggesting its utility in pharmaceutical applications as an antimicrobial agent.

Anticancer Potential

Research has explored the compound's potential as an anticancer agent. Its structural similarity to neurotransmitters and other bioactive molecules allows it to interact with cancer cell pathways. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be highlighted in comparison with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-2-(4-hydroxyphenyl)acetic acid | Hydroxy group instead of iodine | Exhibits different biological activity due to hydroxyl group |

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine substitution on phenyl ring | Potentially different pharmacological properties |

| 3-Amino-2-(4-bromophenyl)propanoic acid | Bromine substitution | May show distinct reactivity patterns compared to iodine |

This table illustrates how the presence of the iodine atom in this compound contributes to its distinct chemical reactivity and biological activity compared to other related compounds.

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains using standard disc diffusion methods. Results indicated significant inhibition zones, suggesting its potential application in treating infections caused by resistant strains.

- Cytotoxicity in Cancer Cells : In vitro assays were conducted on several cancer cell lines where this compound exhibited dose-dependent cytotoxic effects. The compound was shown to induce apoptosis in H146 small-cell lung cancer cells, highlighting its potential as a lead compound for further drug development .

Preparation Methods

Electrophilic Aromatic Iodination of L-Phenylalanine

One of the most established methods for preparing this compound is the selective iodination of L-phenylalanine at the para position of the phenyl ring. This method preserves the chiral center and introduces the iodine substituent via electrophilic aromatic substitution.

-

- Dissolve L-phenylalanine in an acidic medium, commonly acetic acid.

- Add iodine (I2) and an oxidizing agent such as sodium iodate (NaIO3) to facilitate the electrophilic substitution.

- Stir the reaction at room temperature until completion.

- Isolate the product by filtration and purify via recrystallization.

-

- Reaction temperature control (<60°C) is critical to prevent dehalogenation or racemization of the chiral center.

- Acidic conditions favor electrophilic substitution while maintaining amino acid integrity.

This method is scalable and suitable for industrial production, often optimized with continuous flow reactors and advanced purification techniques to maximize yield and purity.

Coupling Reactions Using 4-Iodophenylacetic Acid Precursors

Another synthetic approach involves the preparation of 4-iodophenylacetic acid derivatives followed by amination to introduce the amino group stereoselectively.

-

- 4-Iodophenylacetic acid is coupled with chiral amines or protected amino intermediates using coupling reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxy-7-aza-benzotriazole (HOAt) in dichloromethane at room temperature.

- Triethylamine is used as a base to facilitate the reaction.

- The reaction typically proceeds over 3 hours, followed by aqueous workup and crystallization to isolate the product.

Novel Phenylacetic Acid Compound Preparation (Patent CN107417509A)

A patented method describes a preparation route for phenylacetic acid compounds, including halogenated derivatives, via hydrolysis of halogenated precursors or addition reactions increasing carbon skeleton length.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetic acid, dichloromethane (CH2Cl2) | Acetic acid for iodination; CH2Cl2 for coupling |

| Temperature | Room temperature to 60°C | Higher temps risk racemization/dehalogenation |

| Reaction Time | 3 hours to overnight | Depends on method; coupling reactions ~3 hours |

| Reagents | Iodine (I2), sodium iodate (NaIO3), EDC·HCl, HOAt, triethylamine | Oxidizing agents for iodination; coupling agents for amination |

| Purification | Recrystallization, chromatography | Reverse-phase HPLC or recrystallization for purity |

Purification and Structural Validation

-

- Recrystallization from solvent mixtures such as ethanol/water or hexanes/dichloromethane.

- Chromatographic methods including reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA).

- Ion-exchange resins to remove residual halides or unreacted amines.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm chemical structure.

- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation.

- X-ray crystallography to confirm stereochemistry and crystal structure.

- Enantiomeric purity assessment via chiral HPLC.

Research Findings and Analysis

-

- Maintaining the (R)-configuration during iodination and coupling is critical.

- Use of chiral auxiliaries or protecting groups helps avoid racemization during amino group introduction.

-

- Optimized iodination reactions yield high conversion with minimal side products.

- Coupling reactions using carbodiimide chemistry are efficient and yield crystalline products with >95% purity after recrystallization.

-

- The iodine substituent is sensitive to photolytic cleavage; thus, storage under light-protected conditions is recommended.

- Buffering aqueous solutions at neutral pH enhances compound stability for in vitro applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Aromatic Iodination | L-Phenylalanine | Iodine, sodium iodate, acetic acid, RT | Direct iodination, preserves chirality | Requires careful temp control to avoid racemization |

| Carbodiimide-Mediated Coupling | 4-Iodophenylacetic acid + chiral amine | EDC·HCl, HOAt, triethylamine, CH2Cl2, RT | High stereoselectivity, crystalline product | Multi-step, requires purified intermediates |

| Hydrolysis of Halogenated Precursors (Patent CN107417509A) | Halogenated trihalomethyl intermediates | Hydrolysis under controlled conditions | Alternative route, scalable | Patent-restricted, less common |

Q & A

Q. What are the optimal conditions for enantioselective synthesis of (R)-2-Amino-2-(4-iodophenyl)acetic acid?

Methodological Answer: Enantioselective synthesis can be achieved via enzymatic resolution using nitrilases or amidases. For example, nitrilase-catalyzed hydrolysis of racemic precursors at pH 8.0 and 37°C for 3 hours yields enantiomerically enriched (R)-isomers . Adjust reaction parameters such as pH (6.0–9.0), temperature (20–40°C), and substrate-to-enzyme ratio to optimize yield and enantiomeric excess (ee). Use chiral HPLC (e.g., with a CHIRALPAK® column) to monitor ee, referencing protocols for structurally similar compounds like (R)-2-Amino-2-(4-fluorophenyl)acetic acid .

Q. Which analytical techniques are most effective for characterizing enantiomeric purity and structural integrity?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using columns like CHIRALPAK® AD-H or OD-H, with mobile phases of hexane/isopropanol (85:15) and 0.1% trifluoroacetic acid .

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR, comparing chemical shifts to analogs like (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns, ensuring no degradation products (e.g., deiodinated derivatives) are present .

Q. How to mitigate racemization during purification?

Methodological Answer: Avoid high temperatures (>50°C) and strongly acidic/basic conditions during crystallization. Use mild solvents (e.g., water/ethanol mixtures) and rapid silica gel chromatography at neutral pH. For analogs like (R)-2-Amino-2-(4-fluorophenyl)acetic acid, crystallization at pH 2.0 with HCl minimized racemization .

Advanced Research Questions

Q. How to resolve contradictory data in reaction yields when scaling up synthesis?

Methodological Answer: Contradictions often arise from kinetic vs. thermodynamic control. Perform Design of Experiments (DoE) to identify critical factors (e.g., substrate concentration, agitation rate). For enzymatic reactions, ensure uniform enzyme distribution and monitor dissolved oxygen levels. Compare scalability challenges with fluorophenyl analogs, where scale-up from 1g to 100g reduced ee by 5% due to pH gradients .

Q. What mechanistic insights explain the stereoselectivity of nitrilases toward iodophenyl substrates?

Methodological Answer: Use molecular docking simulations to model substrate-enzyme interactions. The iodine atom’s bulkiness may influence binding in the nitrilase active site, as seen in fluorophenyl derivatives where halogen size correlates with enantioselectivity . Validate with site-directed mutagenesis of key residues (e.g., Phe168 in nitrilase from Alcaligenes faecalis) to assess steric/electronic effects .

Q. How to analyze degradation pathways under physiological conditions?

Methodological Answer: Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Use LC-MS to identify degradation products, such as deiodinated acetic acid derivatives or oxidative byproducts. For analogs like (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid, photodegradation via C-I bond cleavage was a major pathway .

Q. What computational methods predict solubility and bioavailability of iodophenyl derivatives?

Methodological Answer: Employ COSMO-RS or Molecular Dynamics (MD) simulations to calculate logP and aqueous solubility. Compare with experimental data from fluorophenyl analogs, where logP increased by 0.5 units due to iodine’s hydrophobicity . Use in vitro Caco-2 cell models to assess permeability, noting iodine’s potential impact on passive diffusion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.